Tributyltin oleate

Description

Contextualization of Tributyltin Compounds within Organotin Chemistry

Organotin compounds, or stannanes, are a class of chemical substances characterized by at least one covalent bond between a tin (Sn) atom and a carbon (C) atom. tuvsud.com These compounds are categorized based on the number of organic groups attached to the tin atom, resulting in mono-, di-, tri-, and tetra-substituted organotins. tuvsud.com The biological activity and toxicity of organotin compounds are heavily influenced by the nature and number of these organic groups. tuvsud.comdcceew.gov.au

Tributyltin (TBT) compounds are a prominent subgroup of tri-substituted organotins, featuring three butyl groups bonded to a tin atom, with the general formula (n-C₄H₉)₃Sn-X. wikipedia.orgmst.dk The 'X' group is an anionic species, such as a chloride, oxide, or a carboxylate like oleate (B1233923), which influences the compound's physicochemical properties. wikipedia.orgmst.dk Tri-substituted organotins, including TBTs, are recognized for their potent biocidal properties and have been used extensively as fungicides and bactericides. tuvsud.comdcceew.gov.au Their high fat solubility and low water solubility contribute to their effectiveness as biocides but also to their tendency to bioaccumulate in organisms. wikipedia.org The toxicity of organotins generally follows the order of trialkyltins > dialkyltins > monoalkyltins. dcceew.gov.au

Historical and Current Academic Significance of Tributyltin Oleate

The potent biocidal properties of tributyltin compounds were first discovered in the 1950s. wikipedia.org This led to their widespread use, particularly as anti-fouling agents in paints for marine vessels, a practice that became globally popular by the mid-1960s. wikipedia.org TBT-based paints slowly leach the toxicant into the water, preventing the growth of barnacles, algae, and other marine organisms on ship hulls, thereby improving fuel efficiency and operational longevity. wikipedia.org Beyond anti-fouling paints, TBTs have been used as wood preservatives, as slimicides in industrial water systems, and in textiles. dcceew.gov.aumst.dk

This compound, specifically, has been noted in toxicological research, often grouped with other TBT salts like the chloride, acetate, and benzoate. cdc.gov The academic significance of TBT compounds, including the oleate, shifted dramatically as their severe environmental impact became evident. The most well-documented effect was the development of imposex—the imposition of male sexual characteristics on female marine snails—at extremely low concentrations. acs.org This discovery propelled TBT into the forefront of endocrine disruption research. acs.org Although international conventions have now restricted the use of TBT in anti-fouling paints, its persistence in marine sediments means it continues to be a subject of intense academic study. wikipedia.orgnih.gov Current research focuses on its long-term environmental fate, its effects on a wider range of organisms, and its potential impacts on human health. nih.govun.org

Research Imperatives and Knowledge Gaps Concerning this compound

Despite decades of research on tributyltin compounds, specific knowledge gaps persist, particularly for individual salts like this compound. A primary research imperative is to understand the complete degradation pathways and the specific metabolites of different TBT compounds under various environmental conditions. While the general degradation of the tributyltin cation to dibutyltin (B87310) and monobutyltin (B1198712) is known, the role of the oleate anion in this process and its own environmental fate are less understood. who.int

A significant knowledge gap exists in the comprehensive understanding of the sublethal effects of TBT on a broader range of species, beyond the well-studied mollusks. acs.orgnih.gov There is a need for more research into its immunotoxic and neurotoxic effects on both invertebrate and vertebrate wildlife. roadmaptozero.com Furthermore, while the endocrine-disrupting effects of the TBT cation are established, the specific contribution and potential synergistic or antagonistic effects of the oleate moiety are not well-defined.

Finally, there is a recognized need for more advanced, non-target analytical methods to identify the full spectrum of metabolic products of TBT compounds in organisms. tdx.cat This would help to fully elucidate the mechanisms of toxicity and the potential for long-term ecological recovery in contaminated areas. tdx.catacs.org Addressing these gaps is crucial for developing effective bioremediation strategies and for fully assessing the lingering risks posed by these persistent pollutants. researchgate.net

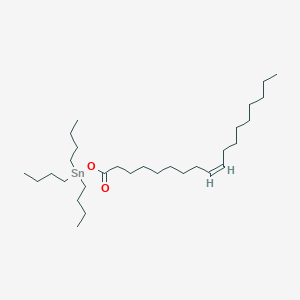

Structure

2D Structure

Properties

CAS No. |

17702-84-0 |

|---|---|

Molecular Formula |

C30H60O2Sn |

Molecular Weight |

571.5 g/mol |

IUPAC Name |

tributylstannyl (Z)-octadec-9-enoate |

InChI |

InChI=1S/C18H34O2.3C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3*1-3-4-2;/h9-10H,2-8,11-17H2,1H3,(H,19,20);3*1,3-4H2,2H3;/q;;;;+1/p-1/b10-9-;;;; |

InChI Key |

VAFVPAKNJFBOFX-HKIWRJGFSA-M |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC |

Other CAS No. |

17702-84-0 3090-35-5 |

Pictograms |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Synonyms |

octadec-9-enoic acid, tributyltin |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization of Tributyltin Oleate

Synthetic Pathways and Reaction Conditions for Tributyltin Oleate (B1233923) Formation

The primary route for synthesizing tributyltin oleate is through an esterification or condensation reaction. This typically involves reacting a tributyltin-containing precursor with oleic acid or its salt.

One common and direct method is the reaction between bis(tributyltin) oxide and oleic acid. This reaction is a condensation process where the two reactants are heated together, often in a solvent like toluene (B28343) or xylene. The solvent serves to facilitate the azeotropic removal of water, which is formed as a byproduct, thereby driving the reaction equilibrium towards the product side. The reaction mixture is typically refluxed for several hours to ensure completion. orgsyn.org

Another viable pathway involves the reaction of tributyltin chloride with sodium oleate. The sodium oleate can be prepared in situ or used as a pre-formed salt. This nucleophilic substitution reaction results in the formation of this compound and sodium chloride as a byproduct. The salt is typically removed by filtration.

Key parameters influencing the synthesis include reaction temperature, time, molar ratio of reactants, and efficient removal of byproducts. For instance, esterification reactions involving organotin compounds are often conducted at elevated temperatures, ranging from 80°C to over 200°C, depending on the specific reactants and catalyst used. bibliotekanauki.plrasayanjournal.co.in

Table 1: General Reaction Conditions for this compound Synthesis

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | Bis(tributyltin) oxide and Oleic Acid OR Tributyltin Chloride and Sodium Oleate | Provides the tributyltin and oleate moieties. |

| Solvent | Toluene, Xylene | Facilitates reaction and allows azeotropic removal of water. |

| Temperature | 80 - 220 °C | Increases reaction rate and drives off water. bibliotekanauki.pl |

| Reaction Time | Several hours (e.g., 6-12 hours) | To ensure the reaction proceeds to completion. bibliotekanauki.pl |

| Byproduct Removal | Azeotropic distillation (for water) or filtration (for salts) | Shifts equilibrium to favor product formation. |

Catalytic Roles of Organotin Compounds, including Oleate Derivatives, in Esterification and Polymerization Processes

Organotin compounds are widely recognized for their role as highly effective catalysts in various industrial chemical processes, particularly in esterification, transesterification, and polymerization reactions. lupinepublishers.comtib-chemicals.comresearchgate.net Their catalytic prowess is largely attributed to the Lewis acidic nature of the tin atom, which can expand its coordination number by interacting with lone pair electrons from oxygen or nitrogen atoms. rsc.org

In esterification and transesterification reactions, the organotin catalyst typically activates the carbonyl group of the carboxylic acid or ester. rsc.orgresearchgate.net This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. rsc.orgresearchgate.net This mechanism is common for catalysts like dibutyltin (B87310) dilaurate and dibutyltin oxide. lupinepublishers.com Some tributyltin alkoxides have also been recognized for their catalytic activity in esterification, although yields can sometimes be limited. researchgate.net

Organotin compounds, including stannous oleate, are extensively used as catalysts in the production of polyurethanes. google.comgoogle.com They accelerate the reaction between polyols and isocyanates to form the urethane (B1682113) linkage. lupinepublishers.comgoogle.com Two primary mechanisms are proposed: one where the tin compound acts as a Lewis acid to activate the isocyanate, and another involving the direct insertion of the isocyanate into a tin-oxygen bond of a tin alkoxide intermediate. lupinepublishers.comrsc.org Dialkyltin carboxylates, such as dibutyltin dioleate, have been investigated as catalysts for polyurethane foam production. google.com

Furthermore, organotin compounds are employed in the ring-opening polymerization for producing biodegradable polymers like polylactide (PLA). tib-chemicals.com They are also used in polyester (B1180765) synthesis, where they catalyze the polycondensation reaction between diols and dicarboxylic acids, allowing for control over the polymer's molecular weight. tib-chemicals.comgoogle.com

Table 2: Examples of Organotin Catalysts and Their Applications

| Organotin Catalyst | Process |

|---|---|

| Dibutyltin dilaurate, Dibutyltin oxide | Esterification, Polyurethane synthesis lupinepublishers.com |

| Stannous oleate | Polyurethane synthesis google.com |

| Tin(II) octoate | Ring-opening polymerization (e.g., PLA) tib-chemicals.com |

| Monobutyltin (B1198712) tris(2-ethylhexanoate) | Polyester production google.com |

| Dibutyltin dioleate | Polyurethane foam catalyst google.com |

Structural Elucidation and Purity Assessment of Synthesized this compound

The confirmation of the structure of synthesized this compound and the assessment of its purity are accomplished using a combination of spectroscopic and chromatographic techniques. nih.govikm.org.my

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. nih.gov

In the ¹H NMR spectrum, characteristic signals for the butyl groups attached to the tin atom would be observed, typically as multiplets in the range of 0.9 to 1.7 ppm. The protons of the oleate chain would also be visible, most notably the olefinic protons of the double bond (–CH=CH–) which appear as a multiplet around 5.3 ppm. researchgate.nethmdb.caredalyc.org The α-methylene protons adjacent to the carboxyl group appear at a distinct chemical shift, typically around 2.3 ppm. hmdb.ca

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbons of the butyl groups and the 18 carbons of the oleate chain, including the carbonyl carbon (C=O) of the ester group and the two olefinic carbons. nih.govresearchgate.net The presence of the ester group can be confirmed by a peak around 173 ppm. ikm.org.my

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups present in the molecule. nih.gov The spectrum of this compound would be characterized by a strong absorption band for the ester carbonyl (C=O) stretch, typically found around 1740 cm⁻¹. ufn.edu.br Other significant peaks include those corresponding to the C-H stretching of the alkyl chains (around 2850-2960 cm⁻¹) and the Sn-O bond vibration at lower wavenumbers. ufn.edu.brresearchgate.net

Table 3: Key Spectroscopic Data for this compound

| Technique | Feature | Expected Region/Shift |

|---|---|---|

| ¹H NMR | Olefinic protons (-CH=CH-) | ~5.3 ppm hmdb.caredalyc.org |

| α-Methylene protons (-CH₂-COO) | ~2.3 ppm hmdb.ca | |

| Butyl group protons | ~0.9 - 1.7 ppm | |

| ¹³C NMR | Carbonyl carbon (-COO-) | ~173 ppm ikm.org.my |

| Olefinic carbons (-CH=CH-) | ~129-130 ppm researchgate.net | |

| FTIR | Ester C=O stretch | ~1740 cm⁻¹ ufn.edu.br |

| C-H stretch (alkyl) | ~2850-2960 cm⁻¹ researchgate.net |

Purity Assessment:

The purity of this compound is critical for its intended applications. Chromatographic methods are essential for separating the final product from unreacted starting materials, byproducts, and other impurities.

Gas Chromatography (GC): GC, often coupled with a detector like a flame photometric detector (FPD) or mass spectrometry (MS), is a standard technique for the analysis of organotin compounds. tandfonline.comnih.gov For volatile or semi-volatile compounds like tributyltin derivatives, GC provides excellent separation and quantification capabilities. nih.gov Often, a derivatization step is required to increase the volatility of the analytes. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique used for organotin analysis, particularly when coupled with sensitive detectors like inductively coupled plasma mass spectrometry (ICP-MS). chromatographytoday.comspeciation.net This method is advantageous as it often does not require the derivatization step needed for GC analysis. tandfonline.comchromatographytoday.com

Thin-Layer Chromatography (TLC): TLC can be used for rapid qualitative assessment of the reaction progress and product purity by comparing the spot of the product mixture against standards of the starting materials. ikm.org.my

Advanced Analytical Methodologies for Tributyltin Oleate and Its Environmental Metabolites

Sample Preparation and Extraction Techniques for Complex Environmental Matrices (e.g., water, sediment, biota)

The initial and one of the most critical steps in the analysis of butyltin compounds is the efficient extraction of the target analytes from various environmental samples. The choice of extraction method depends on the matrix type and the physicochemical properties of the organotin species. pjoes.comcdc.gov

For water samples , several techniques are employed. Liquid-liquid extraction (LLE) using a non-polar solvent in the presence of a complexing agent like tropolone (B20159) has been a traditional approach. cdc.govacs.org However, to achieve the low detection limits required by regulations, microextraction techniques are increasingly favored. lmaleidykla.ltSolid-phase extraction (SPE) offers a more efficient and less solvent-intensive alternative. pjoes.comacs.org A highly effective and sensitive method is stir bar sorptive extraction (SBSE) , which utilizes a magnetic stir bar coated with a sorbent material to extract and preconcentrate organotins from the sample. researchgate.netnih.govnih.gov This technique, often followed by thermal desorption, significantly enhances detection limits. nih.gov Another microextraction technique, headspace single drop microextraction (HS-SDME) , has also been successfully applied for the speciation of butyltin compounds in seawater. nih.gov

For sediment and soil samples , which act as significant sinks for organotin compounds, more rigorous extraction methods are necessary. arpat.toscana.itUltrasonic extraction with solvents like acetic acid or a mixture of acetic acid and methanol (B129727) is a common approach. researchgate.netgcms.czPressurized liquid extraction (PLE) , also known as accelerated solvent extraction, uses elevated temperatures and pressures to achieve rapid and efficient extraction of butyltins from solid matrices. acs.orgnih.gov This method offers advantages in terms of reduced solvent consumption and extraction time compared to conventional techniques. nih.gov A mixture of methanol and acetic acid is often used as the extraction solvent in PLE. acs.org

For biological tissues (biota) , the challenge lies in efficiently extracting the analytes while minimizing co-extraction of interfering matrix components. s4science.atMicrowave-assisted extraction (MAE) has proven to be a rapid and effective method for extracting butyltin compounds from biological samples. researchgate.net The extraction is typically carried out using an acidic solvent mixture. pjoes.comresearchgate.net

A comparison of common extraction techniques is presented in the table below.

| Extraction Technique | Matrix | Key Advantages | Typical Solvents/Reagents |

| Liquid-Liquid Extraction (LLE) | Water | Simple, established method | Tropolone, n-hexane cdc.govacs.orgresearchgate.net |

| Solid-Phase Extraction (SPE) | Water | Reduced solvent use, high recovery | Toluene (B28343) pjoes.com |

| Stir Bar Sorptive Extraction (SBSE) | Water | High preconcentration factor, very low detection limits | Polydimethylsiloxane (PDMS) coated stir bar researchgate.netnih.govnih.gov |

| Headspace Single Drop Microextraction (HS-SDME) | Water | Simple, rapid, low cost | Organic solvent drop nih.gov |

| Ultrasonic Extraction | Sediment | Good recovery, widely used | Acetic acid, Methanol researchgate.netgcms.cz |

| Pressurized Liquid Extraction (PLE) | Sediment | Fast, efficient, reduced solvent consumption | Methanol, Acetic acid acs.orgnih.gov |

| Microwave-Assisted Extraction (MAE) | Biota, Sediment | Rapid, efficient | Acetic acid, Methanol researchgate.nets4science.at |

Derivatization Strategies for Enhanced Chromatographic Analysis

Due to their low volatility and polar nature, butyltin compounds require a derivatization step to convert them into more volatile and thermally stable forms suitable for gas chromatography (GC) analysis. cdc.govlmaleidykla.ltanalchemres.org The most common derivatization strategies involve either hydride generation or alkylation.

Hydride generation , typically using sodium borohydride (B1222165) (NaBH₄), converts the ionic butyltin species into their corresponding volatile hydrides (e.g., tributyltin hydride). nih.goveurasianjournals.comresearchgate.net This reaction can be performed directly in the sample vial (in-situ derivatization) prior to extraction. researchgate.net

Alkylation is the more prevalent method for butyltin analysis. This involves reacting the butyltin compounds with a Grignard reagent, such as ethylmagnesium bromide or propylmagnesium bromide, or with sodium tetraethylborate (NaBEt₄). cdc.govlmaleidykla.ltnih.gov Ethylation with NaBEt₄ is widely used and has been shown to be more sensitive and robust than hydride generation for the analysis of butyltins in environmental samples. nih.govresearchgate.netkoreascience.kr The resulting ethylated or propylated derivatives are more volatile and exhibit excellent chromatographic behavior. researchgate.netnih.gov Phenylation using sodium tetraphenylborate (B1193919) has also been evaluated but generally shows lower yields and longer reaction times compared to ethylation. researchgate.netkoreascience.kr

| Derivatization Reagent | Reaction Type | Target Analytes | Advantages | Disadvantages |

| Sodium borohydride (NaBH₄) | Hydride Generation | Butyltin species | Can be performed in-situ | Less sensitive than alkylation for some applications nih.goveurasianjournals.comresearchgate.net |

| Grignard Reagents (e.g., ethylmagnesium bromide) | Alkylation | Butyltin species | Effective for creating volatile derivatives | Requires specific reaction conditions (e.g., pH ~2) cdc.govlmaleidykla.lt |

| Sodium tetraethylborate (NaBEt₄) | Ethylation | Butyltin species | High sensitivity and robustness, widely used | Potential for side reaction products nih.govresearchgate.netkoreascience.kr |

| Sodium tetrapropylborate | Propylation | Butyltin and mercury compounds | Good for simultaneous analysis of different organometals nih.gov | Less common than ethylation |

Method Validation and Quality Assurance Protocols for Trace Level Quantification

Rigorous method validation and quality assurance (QA/QC) are essential to ensure the reliability of trace-level quantification of tributyltin and its metabolites. researchgate.netanalchemres.org This involves several key steps:

Linearity and Calibration: Establishing a linear response over the expected concentration range of the analytes. Calibration curves are typically generated using a series of standard solutions. researchgate.nets4science.at

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. researchgate.netnih.govnih.gov These are critical parameters for assessing the suitability of a method for monitoring low environmental concentrations. researchgate.netnih.gov

Accuracy and Precision: Accuracy is assessed by analyzing certified reference materials (CRMs) or by performing recovery studies on spiked samples. pjoes.comacs.orgnih.gov Precision, typically expressed as the relative standard deviation (RSD), is evaluated through replicate analyses of samples. researchgate.netnih.govnih.gov

Use of Internal Standards and Surrogates: The use of internal standards, particularly isotopically labeled analogues, is crucial for accurate quantification, as they compensate for variations in sample preparation and instrumental response. acs.orgresearchgate.netnih.gov Surrogates are compounds similar to the analytes of interest that are added to samples before extraction to monitor the efficiency of the analytical procedure. nih.gov

Blank Analysis: Procedural blanks are analyzed with each batch of samples to monitor for contamination during the analytical process. pjoes.com

The table below summarizes key validation parameters from various studies.

| Analytical Technique | Matrix | LOQ | Recovery (%) | RSD (%) | Reference |

| GC-MS/MS (IDMS) | Water | 0.049 - 0.055 ng/L | 88 - 107 | 6 - 18 | researchgate.netresearchgate.net |

| GC-GC-MS/MS | Water | < 0.2 ng/L | - | < 20 | researchgate.netnih.gov |

| GC-ICP-MS | Seawater | - | 103 | 2.8 - 6.7 | researchgate.net |

| GC-ICP-MS | Water/Snow | 10 - 60 pg/L | - | 1 - 3 | nih.gov |

| LC-MS/MS | Seawater | 2.5 ng/L | 92 - 102 | < 16 | nih.govresearchgate.net |

| GC-MS | Drug Substance | 1 ppm | 89 | 6 | nih.gov |

Environmental Fate and Transport Dynamics of Tributyltin Oleate

Adsorption, Desorption, and Partitioning Behavior in Aquatic and Sedimentary Systems

Once released into the aquatic environment, tributyltin compounds readily adsorb onto suspended particulate matter and sediment. who.intfrontiersin.org This partitioning behavior is a critical determinant of their environmental distribution and persistence. Estimates suggest that between 10% and 95% of tributyltin oxide (TBTO) introduced into water will adsorb onto particles. who.int The disappearance of adsorbed TBTO is primarily due to degradation rather than desorption. who.int

The affinity of TBT for solid phases is quantified by the partition coefficient (Kd), which is the ratio of the TBT concentration in particles to that in the water. researchgate.net Sorption coefficients (Kd) for TBT to sediments can range widely, from 10 to 10,000 L/kg, indicating a strong tendency to be retained in sediments. mst.dk In fact, sediments are considered the major sink for TBT, with rapid removal from the water column to the particulate phase generally preceding its degradation. researchgate.net One microcosm study demonstrated that nearly 70% of TBT ended up in the sediments after two weeks. frontiersin.org However, this strong adsorption is a reversible process, and desorption from sediments back into the water column can occur, making sediments a potential long-term source of TBT pollution. frontiersin.orgresearchgate.net

The following table summarizes the sorption coefficients of TBT onto different mineral surfaces, illustrating the influence of the sorbent's nature on adsorption.

| Sorbent | Sorption Coefficient (Kd) (L/kg) | Sorption Coefficient normalized to surface area (Kd') (L/m²) |

| Montmorillonite | 89 | 2.79 x 10⁻³ |

| Kaolinite (B1170537) | 51 | Not specified |

| Quartz | 25 | 8.04 x 10⁻² |

Table 1: Sorption coefficients of TBT onto different mineral surfaces. researchgate.net

Influence of Environmental Physicochemical Parameters (e.g., salinity, suspended particulate matter, dissolved organic matter, temperature) on Partitioning

The partitioning behavior of tributyltin is not static but is significantly influenced by a variety of environmental physicochemical parameters. frontiersin.orgresearchgate.net

Salinity: The effect of salinity on TBT adsorption is complex. Increasing salinity has been observed to inhibit TBT adsorption on natural sediments at pH 4 and 6, but enhance it at pH 8. researchgate.net Other studies have found that increased salinity leads to higher octanol-water partition coefficient (Log Kow) values, suggesting greater accumulation in lipids. ku.ac.th Conversely, some research indicates that increasing salinity favors TBT desorption from sediments. researchgate.net

Suspended Particulate Matter (SPM) and Dissolved Organic Matter (DOM): TBT has a high affinity for both suspended particulate matter and dissolved organic matter. mst.dkfrontiersin.org The presence of organic matter, whether as particulate organic matter (POM) or adsorbed organic matter (AOM) on mineral particles, plays a crucial role in TBT adsorption. researchgate.net The addition of 5% particulate organic matter to pure kaolinite has been shown to linearly increase the Kd value from 51 to 2700 L/kg. researchgate.net The nature, size, and amount of suspended particles all influence the extent of adsorption. mst.dk

Temperature: Temperature can also affect TBT's partitioning. An increase in temperature has been shown to slightly increase the adsorption of TBT onto sediment. ku.ac.th This is potentially related to changes in the Gibb's surface free energy. ku.ac.th

pH: The pH of the water is a major factor governing TBT adsorption because it affects both the chemical species of TBT in the water and the surface properties of the mineral phase. researchgate.net The maximum adsorption of TBT onto clays (B1170129) generally occurs around a pH of 6-7. researchgate.net

Abiotic Degradation Pathways of Tributyltin Compounds Relevant to Tributyltin Oleate (B1233923)

Photolytic Degradation Mechanisms and Half-Lives

Photolytic degradation, or photolysis, is the breakdown of compounds by light. Photodegradation of TBT has been demonstrated in both laboratory and field experiments, leading to the formation of dibutyltin (B87310) (DBT) derivatives. mst.dk This process is particularly relevant in the surface microlayer of water where TBT can concentrate. However, the significance of photolysis in the water column is highly variable and depends on factors such as water turbidity, light intensity, and the presence of photosensitizing substances. mst.dk In clear surface waters, photolysis can be a more dominant degradation pathway than biodegradation. mst.dk

The reported half-lives for the photolysis of butyltins vary, with values ranging from 18 days to greater than 89 days depending on the specific conditions. At lower temperatures, the half-life can extend to several months.

Hydrolytic Cleavage Processes

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. In the context of tributyltin, the covalent carbon-tin bond is resistant to hydrolysis under normal environmental conditions. epa.gov Hydrolytic cleavage of the tin-carbon bond only occurs under extreme pH conditions and is therefore considered to be of minimal importance in the natural aquatic environment. mst.dkwho.int However, the ester linkage in compounds like tributyltin oleate can be subject to hydrolysis, which would release the tributyltin cation.

Biotic Degradation and Biotransformation Mechanisms

Biotic degradation, mediated by microorganisms, is considered the primary pathway for the breakdown of tributyltin in the environment. researchgate.netpublications.gc.ca This process involves the sequential removal of butyl groups from the tin atom, a process known as dealkylation or debutylation, leading to the formation of less toxic dibutyltin (DBT) and monobutyltin (B1198712) (MBT) compounds, and eventually inorganic tin. tandfonline.comnih.gov The toxicity of these degradation products follows the order MBT < DBT < TBT. researchgate.net

The rate of biodegradation is dependent on several environmental factors, including temperature, oxygen levels, pH, the presence of essential nutrients, and the specific microbial community present. mst.dk Biodegradation is generally considered more significant in waters rich in suspended particles, while photolysis may be more dominant in clearer waters. mst.dk

Microbial Degradation by Bacteria, Algae, and Fungi (e.g., Cunninghamella elegans)

A wide range of microorganisms, including bacteria, algae, and fungi, are capable of degrading tributyltin under both aerobic and anaerobic conditions. mst.dknih.gov

Bacteria: Numerous bacterial species have been identified that can degrade TBT. researchgate.net Some bacteria possess genes that confer resistance and the ability to use TBT as a carbon source. researchgate.net The degradation process often involves the formation of intermediate hydroxylated derivatives followed by the progressive splitting of the carbon-tin bond. mst.dk Genera such as Pseudomonas and members of the Enterobacteriaceae family have been noted for their TBT resistance and degradation capabilities. nih.gov

Algae: Microalgae also play a role in the biotransformation of TBT. nih.gov For instance, the green alga Ankistrodesmus falcatus has been shown to metabolize TBT, resulting in the formation of inorganic tin. epa.gov

Fungi: Filamentous fungi, such as Cunninghamella elegans, have demonstrated the ability to degrade TBT. deepdyve.comresearchgate.net Studies have shown that C. elegans can convert TBT into dibutyltin and monobutyltin. deepdyve.com This metabolic process in C. elegans is believed to involve the cytochrome P-450 enzyme system, as the degradation can be blocked by cytochrome P-450 inhibitors. deepdyve.com The fungus's resistance to TBT is linked to its capacity to metabolize the compound. deepdyve.com Research has also indicated that changes in the fatty acid composition of C. elegans occur during TBT degradation. ijrar.org

The following table presents a summary of research findings on the degradation of TBT by Cunninghamella elegans.

| Initial TBT Concentration (mg/L) | Degradation after 7 days | Degradation Products | Notes |

| 10 | 70% converted | Dibutyltin, Monobutyltin | Metabolism blocked by cytochrome P-450 inhibitors. |

| 20 | Growth inhibited | Not applicable | TBT concentration above this level was inhibitory to fungal growth. |

Table 2: Degradation of Tributyltin by Cunninghamella elegans. deepdyve.comresearchgate.net

Sequential Debutation Processes to Di- and Monobutyltin Species

The environmental degradation of tributyltin (TBT) compounds, including this compound, is a critical process that reduces their toxicity. This degradation occurs through a sequential debutylation process, where butyl groups are progressively cleaved from the tin atom. This process transforms TBT into less harmful substances, specifically dibutyltin (DBT) and monobutyltin (MBT), and ultimately to inorganic tin. researchgate.netpublications.gc.ca This breakdown is a key factor in the natural attenuation of TBT contamination in aquatic environments.

The transformation pathway is generally as follows: Tributyltin (TBT) → Dibutyltin (DBT) → Monobutyltin (MBT) → Inorganic Tin researchgate.netpublications.gc.ca

This sequential loss of butyl groups significantly decreases the toxicity of the compound at each step. researchgate.net The process is facilitated by both biological and abiotic factors. publications.gc.ca Microorganisms such as bacteria, fungi, and algae play a significant role in the biodegradation of TBT. researchgate.netresearchgate.netepa.gov For instance, the fungus Cunninghamella elegans has been shown to degrade TBT into DBT and MBT. researchgate.net Similarly, various bacteria have demonstrated the ability to carry out this sequential dealkylation. researchgate.netresearchgate.net

In addition to biological degradation, abiotic processes like photolysis can also contribute to the breakdown of TBT. mst.dk However, biotic degradation is considered the primary pathway for the removal of organotins from the aquatic environment. researchgate.net The initial step in the microbial degradation often involves the hydroxylation of the butyl group, followed by the cleavage of the carbon-tin bond. mst.dkethz.ch This leads to the formation of DBT, which can then undergo a similar process to form MBT. ethz.ch

The half-life of TBT in the environment can vary widely depending on conditions, but its degradation consistently leads to the formation of these less toxic metabolites. inchem.org For example, the half-life of TBT in unfiltered seawater during the summer can be about a week, indicating a relatively rapid biodegradation rate under favorable conditions. iwaponline.com The degradation of DBT also proceeds at a similar rate, preventing its accumulation in most cases. iwaponline.com

Factors Modulating Biodegradation Rates and Pathways (e.g., aerobic vs. anaerobic conditions, presence of surfactants)

The rate and pathways of tributyltin (TBT) biodegradation are influenced by a multitude of environmental factors. These factors can either enhance or inhibit the degradation process, thereby affecting the persistence of TBT in the environment.

Aerobic vs. Anaerobic Conditions:

The presence or absence of oxygen is a critical factor in the biodegradation of TBT. mdpi.com

Aerobic conditions: In the presence of oxygen, aerobic microorganisms actively degrade TBT. epa.govmst.dk This is often the primary degradation pathway in the oxic layer of sediments and well-oxygenated waters. mdpi.com Some studies suggest that aerobic biodegradation is a significant process, with half-lives for TBT reported to be around five months under these conditions. epa.gov However, the efficiency of aerobic degradation is dependent on a sufficient supply of oxygen. mdpi.com

Anaerobic conditions: In environments lacking oxygen, such as deeper sediment layers, anaerobic biodegradation becomes the dominant process. mst.dk There is some debate regarding the rate of anaerobic degradation compared to aerobic processes. Some research indicates that anaerobic degradation can be more rapid, with a reported half-life of 1.5 months for TBT. epa.gov Other studies suggest it is a slower process. mst.dk The presence of sulfate-reducing conditions in anaerobic environments can also lead to the formation of methylated tin species. epa.gov

Presence of Surfactants:

Surfactants, which can be of synthetic or biological origin (biosurfactants), can significantly impact the biodegradation of hydrophobic organic compounds like TBT. mdpi.comresearchgate.net Their primary effect is to increase the apparent solubility and bioavailability of these compounds. mdpi.comrsc.org

Enhancement: By forming micelles or emulsions, surfactants can facilitate the transfer of TBT from a solid or non-aqueous phase into the aqueous phase, making it more accessible to degrading microorganisms. mdpi.comresearchgate.net Biosurfactants, in particular, are seen as a promising tool for bioremediation as they are environmentally friendly and can enhance the degradation of pollutants. nih.gov

Inhibition: Conversely, high concentrations of surfactants can inhibit biodegradation. researchgate.net This can occur through several mechanisms, including direct toxicity to the microorganisms or by altering the cell surface properties in a way that hinders the microbes' ability to adhere to and metabolize the pollutant. mdpi.comresearchgate.net The effectiveness of a surfactant is dependent on its type, concentration, and the specific microorganisms present. researchgate.netmdpi.com

Other Modulating Factors:

Several other environmental parameters also play a crucial role in modulating TBT biodegradation rates: researchgate.netmst.dk

Temperature: Higher temperatures generally increase microbial activity and, consequently, the rate of biodegradation. researchgate.netmst.dk

pH: The pH of the water can influence the chemical form and solubility of TBT, as well as the activity of microbial enzymes involved in degradation. researchgate.netmst.dk

Salinity: Salinity can affect both the bioavailability of TBT and the composition and activity of the microbial community. researchgate.netmst.dk

Nutrients: The availability of nutrients such as carbon, nitrogen, and phosphorus is essential for microbial growth and metabolism, and a lack of these can limit biodegradation. researchgate.netepa.gov

Suspended Matter and Organic Carbon: The presence of suspended particles and dissolved organic matter can influence TBT's bioavailability by affecting its adsorption. mst.dkhealthandenvironment.org

Bioaccumulation and Bioconcentration Factors in Environmental Organisms

Tributyltin (TBT) compounds are known for their high potential to accumulate in living organisms, a process driven by their lipophilic (fat-soluble) nature. inchem.orghealthandenvironment.org This accumulation can occur through two primary metrics: the bioconcentration factor (BCF) and the bioaccumulation factor (BAF).

Bioconcentration (BCF): This refers to the uptake of a chemical from the surrounding water. europa.euecetoc.org

Bioaccumulation (BAF): This is a broader term that includes all routes of exposure, including water, food, and sediment. europa.euecetoc.org

TBT exhibits significant bioaccumulation in a wide range of aquatic organisms. wikipedia.org BCF values for TBT can be substantial, indicating a strong tendency for the chemical to concentrate in tissues at levels much higher than in the surrounding water. For instance, laboratory studies have reported BCFs of up to 7,000 in molluscs and fish. inchem.org Field studies have sometimes reported even higher values. inchem.org

The table below presents a selection of reported Bioconcentration Factors (BCF) for tributyltin in various aquatic organisms.

Table 1: Bioconcentration Factors (BCF) for Tributyltin in Aquatic Organisms

| Species | Organism Type | BCF Value | Tissue | Reference |

|---|---|---|---|---|

| Oncorhynchus mykiss (Rainbow Trout) | Fish | 406 | Whole body | epa.gov |

| Oncorhynchus mykiss (Rainbow Trout) | Fish | 312 | Muscle | epa.gov |

| Oncorhynchus mykiss (Rainbow Trout) | Fish | 5,419 | Peritoneal fat | epa.gov |

| Carassius carassius grandoculis (Carp) | Fish | 589 | Muscle | frontiersin.org |

| Carassius carassius grandoculis (Carp) | Fish | 5,012 | Liver | frontiersin.org |

| Carassius carassius grandoculis (Carp) | Fish | 3,162 | Kidney | frontiersin.org |

| Cyprinus carpio (Carp) | Fish | 1,976 | - | europa.eu |

| Lebistes reticulatus (Guppy) | Fish | 240 | - | europa.eu |

| Crassostrea gigas (Pacific Oyster) | Mollusc | 11,400 | Soft parts | epa.gov |

| Ostrea edulis (European Flat Oyster) | Mollusc | 192.3 | Soft parts | epa.gov |

| Mytilus edulis | Mollusc | ~900,000 | - | europa.eu |

The high BCF values, particularly in fatty tissues, underscore the lipophilic nature of TBT. epa.gov The ability of an organism to metabolize TBT can influence the degree of bioaccumulation. healthandenvironment.org For example, molluscs have a limited capacity to metabolize TBT, which contributes to their particularly high bioaccumulation levels. mst.dkhealthandenvironment.org

Uptake Mechanisms (e.g., direct water uptake, dietary transfer)

Aquatic organisms can accumulate tributyltin (TBT) through two primary pathways: direct uptake from the water and transfer through their diet. researchgate.netifremer.fr

Direct Water Uptake (Bioconcentration):

This mechanism involves the absorption of TBT directly from the surrounding water, primarily across respiratory surfaces like gills in fish and the general body surface in many invertebrates. researchgate.net The efficiency of this uptake is influenced by the organism's physiology and the physicochemical properties of TBT, such as its moderate hydrophobicity. wikipedia.org For many aquatic species, particularly those that filter large volumes of water like bivalve molluscs, direct uptake can be a significant route of exposure. frontiersin.org

Dietary Transfer (Biomagnification):

Dietary transfer occurs when an organism consumes prey that has already accumulated TBT. researchgate.net This is a crucial pathway for the movement of TBT through the food web and can lead to biomagnification, where the concentration of the toxin increases at successively higher trophic levels. ecetoc.orgifremer.fr Research has shown that for some organisms, uptake from food is a more significant route of accumulation than direct uptake from water. inchem.orgwho.int For example, studies on mussels have indicated that accumulation was greater when they consumed TBT-contaminated phytoplankton in addition to being exposed to TBT in the water. mst.dk

The relative importance of these two uptake mechanisms can vary depending on the species, its feeding habits, and its position in the food web. nih.gov For instance, in crustaceans with a moderate BCF, high body burdens are more likely linked to biomagnification from contaminated sediment and diet rather than direct bioconcentration from water. frontiersin.org

Ecotoxicological Mechanisms and Effects of Tributyltin Oleate on Non Human Organisms

Effects on Aquatic Organisms

Tributyltin (TBT) compounds, including tributyltin oleate (B1233923), are recognized for their high toxicity to aquatic life. inchem.orgwho.int These substances can leach into the aquatic environment, leading to significant adverse effects on a wide range of organisms. inchem.orgwho.intepa.gov

Marine and Estuarine Biota

Tributyltin compounds are particularly detrimental to marine and estuarine ecosystems, affecting various organisms from molluscs to fish and micro-algae. inchem.orgwho.int

TBT compounds are extremely toxic to marine molluscs, impacting their metabolism, shell formation, reproductive systems, and survival. inchem.orgwho.int

Metabolism and Shell Deposition: TBT interferes with the metabolism of molluscs, including the calcification process responsible for shell formation in oysters of the Crassostrea species. who.int This interference can lead to shell thickening and other abnormalities. nih.govum.edu.mt In laboratory studies, European flat oysters (Ostrea edulis) exposed to TBT showed reduced digestive cell volume, which can result in decreased somatic growth and shell abnormalities. um.edu.mt Exposure to tributyltin chloride (TBTCl) has been shown to disrupt key molecular pathways involved in homeostasis and mitochondrial metabolism in O. edulis. nih.gov Specifically, it can decrease tissue ATP concentrations by disrupting the TCA cycle. nih.gov A decline in fatty acids like oleate, palmitate, stearate (B1226849), and linoleate (B1235992) in the tissues of TBT-exposed oysters suggests a recruitment of these substrates to support ATP synthesis in response to the metabolic stress. nih.gov

Imposex Induction in Gastropods: One of the most well-documented effects of TBT in gastropods is the phenomenon of imposex, where female snails develop male sexual characteristics, such as a penis and vas deferens. nih.govbioflux.com.ro This condition is irreversible and can lead to sterility and death, ultimately causing population declines. bioflux.com.ro TBT has been linked to imposex induction at concentrations as low as 2 ng/l. nih.govresearchgate.net The mechanism is thought to involve endocrine disruption, potentially through the inhibition of the enzyme aromatase, which leads to an increase in testosterone (B1683101) levels. nih.gov Another hypothesis suggests that TBT acts as a neurotoxin, causing the abnormal release of a peptide hormone that controls sexual differentiation. nih.gov

Reproductive Changes: TBT exposure can cause significant reproductive changes in molluscs. In the European flat oyster (Ostrea edulis), exposure to TBTCl has been shown to arrest gonadal maturation. nih.govplos.org Studies have also indicated that TBT exposure can skew the sex ratio in O. edulis, leading to a higher proportion of males. plos.orgresearchgate.net In some female gastropods affected by imposex, histological examinations have revealed shrinking of oocytes and obstruction of meiosis. bioflux.com.ro

Larval Development and Mortality: The larval stages of molluscs are generally more sensitive to TBT than adults. inchem.orgwho.int TBT can negatively affect the settlement, growth, and survival of larval oysters and other bivalves. inchem.orgwho.int Exposure to TBT has been shown to be toxic to the embryonic and larval stages of numerous aquatic organisms, even at environmentally relevant concentrations. mdpi.com For instance, concentrations above 20 ng/L have been shown to inhibit the larval growth of the Pacific oyster (Crassostrea gigas). mdpi.com Furthermore, exposure to TBTCl has been linked to a dose-dependent increase in mortality in the European flat oyster (O. edulis). nih.govplos.org

Tributyltin compounds are highly toxic to fish, with larval stages being more sensitive than adults. who.int The 96-hour LC50 values for marine fish vary widely, ranging from 1.5 to 36 µ g/litre . who.int TBT exposure has been linked to a variety of adverse effects in fish, including inhibited growth, reproductive dysfunction, and damage to organ integrity. researchgate.net

Specific reported impacts of TBT on fish include:

Inhibited growth. researchgate.net

Induced masculinization. researchgate.netfrontiersin.org

Reduced fecundity. researchgate.net

Impaired ovarian development. researchgate.net

Embryo abnormalities and larval malformations. researchgate.net

Increased liver vacuolation. researchgate.net

Neurotoxicity. researchgate.net

Impaired thyroid function. researchgate.net

In striped bass (Morone saxatilis) larvae, exposure to TBT resulted in concentration-dependent decreases in body depth. nih.gov Studies on zebrafish (Danio rerio) have shown that TBT exposure can cause a significant decrease in heart rate in embryos in a dose-dependent manner. core.ac.uk

TBT is toxic to microorganisms, including micro-algae and phytoplankton, and has been used commercially as an algicide. who.int The concentrations that cause toxic effects can vary significantly depending on the species. who.int For example, the development of motile spores of a green macroalga was identified as the most sensitive stage to TBT. inchem.org In freshwater ecosystems, TBT oxide (TBTO) has been found to be toxic to natural phytoplankton communities at concentrations as low as 0.1 µg/L.

Tributyltin compounds are also toxic to crustaceans. nih.gov The acute toxicity varies among different crustacean groups, with copepods being more sensitive than others. inchem.orgwho.int The 48-hour LC50 values for Daphnia magna exposed to various TBT salts have been reported, with a value of 8.5 µg/L for tributyltin oleate. inchem.org Another study determined the 48-hour EC50 for Daphnia magna to be 8.1 mg/L based on mobility inhibition. europa.eu TBT can also have sublethal effects, including reduced reproductive performance, neonate survival, and juvenile growth rates in crustaceans. inchem.orgwho.int Larval stages of crustaceans have shown greater sensitivity to TBT, with larval growth of the American lobster (Homarus americanus) nearly stopping at a concentration of 1 μg TBTO/l. frontiersin.org

Table 1: Acute Toxicity of this compound to Daphnia magna This table is interactive. You can sort and filter the data by clicking on the column headers.

| Species | Duration | Endpoint | Concentration | Reference |

|---|---|---|---|---|

| Daphnia magna | 48 hours | LC50 | 8.5 µg/L | inchem.org |

Effects on Micro-algae and Phytoplankton Communities

Freshwater Organisms

Tributyltin compounds also pose a significant threat to freshwater ecosystems. Studies have shown that concentrations of TBT that are lethal to freshwater snails can also adversely affect other species, including fish. inchem.org The water flea, Daphnia magna, is a commonly used indicator species for freshwater toxicity. A 48-hour LC50 value for Daphnia magna exposed to this compound has been reported as 8.5 µg/L. inchem.org In another study, a 48-hour EC50 for Daphnia magna was determined to be 4.7 µ g/litre , with a no-observed-effect level (NOEL) of 0.56 µ g/litre over the same period. inchem.org Chronic exposure of Daphnia magna to TBT at a concentration of 0.2 µg/L for 21 days resulted in a significant reduction in the number of surviving young.

Ecological Impacts in Controlled Microcosm and Mesocosm Studies

Controlled laboratory environments, such as microcosms and mesocosms, are instrumental in simulating natural ecosystems to study the specific ecological effects of chemical compounds. Research on tributyltin (TBT) compounds, including this compound, in these settings has revealed significant adverse impacts on community structure and species populations.

A microcosm study utilizing sediment from the Mekong River demonstrated that the sediment's native microbial community could degrade TBT. nih.gov In the experiment, an initial TBT concentration of 1.0-1.4 µg/g was reduced to 0.6 µg/g over 150 days, a process attributed to microbial activity as no degradation occurred in the sterilized control microcosm. nih.gov This suggests that established microbial communities in some environments possess a capacity for bioremediation. nih.gov Further illustrating the utility of these controlled systems, floating dish microcosms have been effectively used to cultivate and study biofilm communities capable of degrading tributyltinoxide. researchgate.net

Conversely, a terrestrial microcosm study that exposed seven endogenous soil species to 167 mg of TBTO per cm² of soil for 77 days reported no observable effects. rivm.nl This finding may suggest a different level of bioavailability or sensitivity in certain terrestrial environments compared to aquatic ones.

Effects on Terrestrial Organisms

While much of the focus on TBT toxicity has been on aquatic environments, its use as a wood preservative leads to direct exposure for terrestrial organisms. inchem.org Contamination of terrestrial ecosystems can also occur through the application of contaminated sewage sludge or the disposal of dredged marine sediments. researchgate.netnih.gov

Microbial Communities and Fungi (e.g., modulation of fatty acid composition, resistance mechanisms)

Tributyltin compounds are known to be toxic to a wide range of microorganisms and have been commercially used as bactericides and fungicides. inchem.org The toxicity varies between species, with Gram-positive bacteria showing greater sensitivity than Gram-negative bacteria. inchem.org

Microorganisms have evolved various resistance and detoxification mechanisms to cope with TBT exposure. A primary mechanism is the degradation of TBT through the sequential removal of butyl groups, which results in less toxic dibutyltin (B87310) and monobutyltin (B1198712) derivatives. nih.gov This detoxification process has been observed in bacteria, algae, and fungi. nih.gov Another resistance strategy is the accumulation and sequestration of TBT. The high lipid solubility of TBT allows it to penetrate cell membranes, but components of the cell wall, such as melanin (B1238610) in fungi, can also bind the compound, effectively removing it from solution and mitigating its toxic effects. nih.gov

The filamentous fungus Cunninghamella elegans is a notable example of a TBT-resistant organism that can also degrade the compound. researchgate.netresearchgate.net Studies on this fungus have revealed that a key resistance mechanism involves the modulation of its fatty acid composition. researchgate.netnih.gov In the presence of TBT, C. elegans decreases its fatty acid unsaturation index by inhibiting the conversion of stearic acid (a saturated fatty acid) to oleic acid (a monounsaturated fatty acid). researchgate.netnih.govresearchgate.net This alteration increases the saturation of fatty acids in the cell membrane, leading to reduced membrane fluidity and permeability. nih.gov This change is thought to be an adaptive response that hinders the uptake of the toxicant and reduces its disruptive effects on cellular functions like potassium retention. researchgate.net

Table 1: Effects of Tributyltin (TBT) on Fatty Acid Composition in Cunninghamella elegans

| Fatty Acid | Effect of TBT Exposure | Consequence | Reference |

|---|---|---|---|

| Stearic acid (18:0) | Conversion to Oleic acid is inhibited | Increased proportion of saturated fatty acids | researchgate.netnih.gov |

| Oleic acid (18:1n9) | Synthesis is inhibited | Decreased proportion of monounsaturated fatty acids | researchgate.netnih.gov |

| Overall Fatty Acids | Unsaturation index decreased | Decreased membrane fluidity | researchgate.netnih.gov |

Broader Ecological Repercussions in Terrestrial Environments

The contamination of soils with TBT poses a risk to the wider terrestrial ecosystem. researchgate.net Studies have demonstrated negative impacts on soil invertebrates. For instance, the isopod Porcellionides pruinosus showed reduced food consumption, and the collembolan Folsomia candida experienced decreased juvenile production upon exposure to TBT-contaminated soil. researchgate.net

Risk assessment models based on toxicity data for various soil organisms, including invertebrates and plants, have been developed to quantify the ecological threat. nih.gov The hazardous concentration for 5% of the species (HC₅), a protective threshold, was calculated to be 2.06 mg TBT/kg of dry weight soil. nih.gov While limited data exists on the actual concentrations of TBT in soils, one study found levels below 0.024 µg TBT/kg in a wetland soil, suggesting a low risk in that specific environment. nih.gov However, the potential for harm necessitates further investigation into TBT levels in various terrestrial habitats. researchgate.netnih.gov

Cellular and Molecular Mechanisms of Ecotoxicity

The toxicity of this compound at the organismal level is a result of its interference with fundamental cellular and molecular processes. Its high lipid solubility facilitates easy penetration of cell membranes, leading to widespread disruption. nih.govnih.gov

Endocrine Disruption Pathways

Tributyltin is a well-established endocrine-disrupting chemical (EDC), renowned for causing imposex—the superimposition of male sexual organs in female gastropods. nih.govgreenpeace.toresearchgate.net This dramatic effect is a clear indicator of TBT's ability to interfere with hormone signaling pathways. helcom.ficoastalwiki.org

Two primary molecular mechanisms are believed to underlie TBT's endocrine-disrupting effects:

Inhibition of Aromatase: A leading hypothesis for TBT-induced imposex is the inhibition of aromatase (cytochrome P450arom). nih.gov This enzyme is crucial for converting androgens (male sex hormones) into estrogens (female sex hormones). nih.govwikipedia.org By inhibiting aromatase, TBT disrupts this conversion, leading to an artificially high ratio of androgens to estrogens, which is thought to trigger the development of male characteristics in females. nih.gov Studies using a human granulosa-like tumor cell line (KGN) have shown that TBT not only suppresses aromatase activity but also reduces the expression of P450arom mRNA at the transcriptional level. nih.gov Early-life exposure to environmentally relevant concentrations of TBT has been shown to cause masculinization in fish, further supporting the aromatase inhibition pathway. nih.gov

Nuclear Receptor Interaction: More recent research has identified TBT's primary endocrine mechanism of action as its interaction with nuclear receptors, specifically the retinoid-X receptor (RXR) and the peroxisome proliferator-activated receptor gamma (PPARγ). nih.govresearchgate.netplos.org TBT binds to these receptors, which act as transcription factors regulating a multitude of genes involved in development, reproduction, and metabolism. nih.govresearchgate.net The TBT-induced activation of the RXR/PPARγ heterodimer is a key molecular initiating event that can trigger a cascade of downstream effects, including the disruption of lipid metabolism and adipogenesis, contributing to its obesogenic effects observed in some species. nih.govnih.govplos.org

Alterations in Energy Metabolism and Biochemical Composition (e.g., lipid and fatty acid profiles)

Tributyltin compounds are potent disruptors of cellular energy metabolism, primarily by targeting mitochondria. inchem.org They act as inhibitors of oxidative phosphorylation, the process by which cells generate the majority of their adenosine (B11128) triphosphate (ATP). inchem.orgnih.gov This disruption occurs through multiple mechanisms, including altering mitochondrial structure and function. inchem.org TBT can induce mitochondrial swelling and damage the inner mitochondrial membranes (cristae). core.ac.uk

A key molecular action of TBT is its ability to interact with the adenine (B156593) nucleotide translocator, a component of the mitochondrial permeability transition pore. nih.gov This interaction can trigger the opening of the pore, leading to a decrease in the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm—a critical step in initiating apoptosis (programmed cell death). core.ac.uknih.gov

Beyond its impact on energy production, TBT significantly alters the biochemical composition of organisms, particularly their lipid and fatty acid profiles.

Invertebrates: In the European flat oyster Ostrea edulis, exposure to TBT led to a significant increase in total tissue lipid and protein concentrations, while carbohydrate levels decreased. nih.gov This suggests a major shift in metabolic resource allocation. nih.gov A decline in specific fatty acids like palmitate, oleate, and stearate was also noted, possibly reflecting their recruitment to fuel a stressed metabolic state. nih.gov In the marine rotifer Brachionus koreanus, TBT exposure increased the storage of neutral lipids and promoted the synthesis of saturated fatty acids while decreasing the content of essential polyunsaturated fatty acids (PUFAs), such as omega-3 and omega-6. nih.gov This shift was linked to the activation of RXR signaling. nih.gov

Fungi: As mentioned previously, the fungus Cunninghamella elegans responds to TBT by increasing the saturation of its membrane fatty acids. researchgate.netnih.gov Lipidomic analysis showed that TBT exposure caused a decrease in phospholipids (B1166683) like phosphatidylethanolamine (B1630911) and phosphatidylserine, and an increase in phosphatidic acid, phosphatidylinositol, and phosphatidylcholine. nih.govresearchgate.net

Table 2: Summary of TBT's Effects on Biochemical Composition in Various Organisms

| Organism | Biochemical Parameter | Observed Effect | Reference |

|---|---|---|---|

| Ostrea edulis (Oyster) | Total Lipids | Increased | nih.gov |

| Total Proteins | Increased | nih.gov | |

| Carbohydrates | Decreased | nih.gov | |

| Palmitate, Oleate, Stearate | Decreased | nih.gov | |

| Brachionus koreanus (Rotifer) | Neutral Lipids | Increased Storage | nih.gov |

| PUFAs (Omega-3 & -6) | Decreased | nih.gov | |

| Cunninghamella elegans (Fungus) | Saturated Fatty Acids | Increased | researchgate.netnih.gov |

| Phospholipids | Shift in composition (e.g., decreased PE, increased PA) | nih.govresearchgate.net |

Induction of Oxidative Stress and Apoptosis

Tributyltin compounds are potent inducers of oxidative stress in a wide range of non-human organisms. This stress state arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of the organism's antioxidant defense systems to neutralize them. corconinternational.com Exposure to TBT leads to the overproduction of ROS, which in turn causes significant cellular damage, including lipid peroxidation, protein oxidation, and DNA damage. nih.govnih.gov

Research has shown that TBT can induce oxidative damage in the cells of mice and rats, leading to increased lipid peroxidation and protein carbonylation. nih.govnih.gov A key mechanism contributing to this vulnerability is the depletion of cellular antioxidants. For instance, in the European flat oyster, Ostrea edulis, TBT exposure can lead to lower levels of glutathione (B108866) (GSH), a critical antioxidant, potentially through conjugation with the TBT molecule itself. nih.gov This reduction in detoxification capacity renders the organism more susceptible to oxidative damage. nih.gov

The cellular damage instigated by oxidative stress is a direct trigger for apoptosis, or programmed cell death. TBT-induced apoptosis has been observed in various organisms and cell types, often mediated through the mitochondrial pathway. nih.gov TBT can disrupt mitochondrial function by inhibiting ATP synthesis, compromising the integrity of the mitochondrial membrane, and further promoting ROS production. nih.gov In the developing zebrafish, TBT has been shown to preferentially induce apoptosis in retinal neurons, an effect that can be mitigated by antioxidants. researchgate.net

The mechanisms governing TBT-induced apoptosis can be concentration-dependent. Studies on PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, revealed that different concentrations of TBT activate distinct apoptotic pathways. researchgate.net These pathways can involve an increase in intracellular calcium (Ca2+) levels and the activation of caspases, which are key enzymes in the execution phase of apoptosis. nih.govresearchgate.net

| Organism/System | Observed Effects | Reference |

|---|---|---|

| Fungus (Cunninghamella elegans) | Significant increase in lipid peroxidation. | nih.gov |

| Oyster (Ostrea edulis) | Lower levels of glutathione (GSH); potential for increased oxidative stress. | nih.gov |

| Rat (Cerebral Cortex) | Increased ROS generation, lipid peroxidation, protein carbonylation; upregulation of apoptotic index (Bax/Bcl2). | nih.gov |

| Zebrafish (Danio rerio) | Preferential apoptosis in retinal neurons, inhibited by antioxidants. | researchgate.net |

| Rat Pheochromocytoma Cells (PC12) | Concentration-dependent apoptosis; involvement of Ca2+ increase and caspase-3 activation. | researchgate.net |

| Yeast (Saccharomyces cerevisiae) | Apoptosis associated with ROS production. | nih.gov |

Interactions with Subcellular Structures and Biological Macromolecules (e.g., cell membranes, enzymes, melanin)

The high lipid solubility of tributyltin is a determining factor in its interaction with subcellular components, enabling its penetration into cells and association with various intracellular sites. nih.gov

Cell Membranes The primary interface between TBT and a cell is the cell membrane. Lipophilic interactions play a critical role in the uptake and subsequent toxicity of TBT. researchgate.net Studies on various microorganisms, including fungi and yeasts, have described these interactions. researchgate.netresearchgate.net TBT can integrate into the membrane lipids, altering the physical properties of the membrane. researchgate.net In the yeast Candida maltosa, TBT was found to act within the membrane lipids rather than just on the surface, leading to altered membrane fluidity, extensive potassium (K+) leakage, and cell death. researchgate.net

| Organism | Effect on Membrane Composition | Reference |

|---|---|---|

| Fungus (Cunninghamella elegans) | Decreased fatty acid unsaturation index; inhibited conversion of stearic acid to oleic acid. | researchgate.net |

| Fungus (Cunninghamella elegans) | Decline in phosphatidylethanolamine and phosphatidylserine; increase in phosphatidic acid, phosphatidylinositol, and phosphatidylcholine. | nih.gov |

| Yeast (Candida maltosa) | Altered membrane fluidity. | researchgate.net |

Enzymes Tributyltin is a known inhibitor of various enzymes, which is a key mechanism of its toxicity. bioivt.com The metabolic pathway of TBT in the liver involves cytochrome P-450 dependent enzymes, which can be inhibited by TBT itself. researchgate.netmst.dk In rat hepatoma cells, TBT was found to inhibit constitutive ethoxyresorufin O-deethylase (EROD) activity, which is mediated by cytochrome P450 1A (CYP1A). nih.gov

TBT also acts as an endocrine disruptor by inhibiting key enzymes in steroidogenesis. researchgate.net It has been identified as a competitive inhibitor of human aromatase (cytochrome P450 19A1), the enzyme that converts androgens to estrogens. researchgate.net Kinetic studies have determined the inhibitory constant (Ki) for TBT, confirming its direct interaction with the enzyme. researchgate.net

| Enzyme | Organism/System | Type of Inhibition/Effect | Reference |

|---|---|---|---|

| Aromatase (CYP19A1) | Human (in vitro) | Competitive inhibition; Ki values of 64.5, 40.9, and 37.3 µM in separate studies. | researchgate.net |

| Cytochrome P-450 dependent enzymes | Fungus (Cunninghamella elegans) | Inhibition suggested by metabolic studies. | researchgate.net |

| Ethoxyresorufin O-deethylase (EROD) | Rat hepatoma cells (H4IIE) | Inhibition of constitutive activity. | nih.gov |

Melanin Melanin pigments, found in the cell walls of many fungi, have been shown to interact with TBT. nih.gov Research indicates that melanin is capable of binding TBT, which can sequester the compound and reduce its toxicity. nih.govscience.gov In studies with the fungus Aureobasidium pullulans, purified extracellular melanin exhibited high levels of TBT uptake. science.gov Furthermore, the addition of melanin to growing cultures was able to decrease the toxic effects of TBT, suggesting a protective role for the pigment. nih.govscience.gov This interaction implies that the presence and degree of melanization in microorganisms can influence their sensitivity and resistance to tributyltin compounds. nih.gov

Environmental Monitoring and Ecological Risk Assessment of Tributyltin Oleate

Spatial and Temporal Distribution of Tributyltin Contamination in Environmental Compartments

Tributyltin compounds exhibit a strong tendency to adsorb to particulate matter, leading to their accumulation in sediments, which act as a long-term reservoir. wikipedia.orgmst.dk The distribution of TBT in the environment is not uniform, with higher concentrations typically found in areas with heavy maritime traffic, such as ports, marinas, and shipyards. inchem.orgnih.gov

Research conducted along the Croatian Adriatic coast between 2016 and 2023 revealed widespread TBT contamination in water, sediment, and mussels. frontiersin.orgresearchgate.net Concentrations were generally higher in transitional waters, like estuaries, compared to coastal waters. frontiersin.orgresearchgate.net Similarly, a study in the Tolka Estuary in Ireland observed significant seasonal and spatial variations in TBT concentrations in sediment, with higher levels recorded in the summer. nih.gov In Korean coastal areas, a decreasing trend in TBT concentrations was observed in seawater, sediment, and bivalves from 2001 to 2005, following the implementation of regulations. nih.gov However, studies in the Port of Gdynia, Poland, in 2010 still classified the sediments as highly to grossly contaminated, indicating that historical contamination remains a significant issue. bibliotekanauki.pl

The following table summarizes TBT concentrations found in various environmental compartments from different regions.

| Region | Environmental Compartment | Concentration Range | Year of Study |

| Croatian Adriatic Coast | Water | <0.06 – 6.40 ng/L | 2016-2023 |

| Croatian Adriatic Coast | Sediment | <1 – 2546 ng/g (dry weight) | 2016-2023 |

| Croatian Adriatic Coast | Mussels | <1 – 655 ng/g (dry weight) | 2016-2023 |

| Korean Coastal Areas | Seawater | <5.0 to 164 ng/L | 2001-2005 |

| Korean Coastal Areas | Sediment | <7.0 to 9,576 ng/g (dry weight) | 2001-2005 |

| Korean Coastal Areas | Bivalves | <7.0 to 6,296 ng/g (dry weight) | 2001-2005 |

| Kaohsiung Harbor, Taiwan | Water | <18.5 to 34.1 ng Sn/L | Not Specified |

| Kaohsiung Harbor, Taiwan | Sediment | 2.44 to 29.7 ng Sn/g (wet weight) | Not Specified |

| Tolka Estuary, Ireland | Sediment | 0.1 to 8.6 ppb | Not Specified |

| Port of Gdynia, Poland | Sediment | 291 to 1,689 ng Sn/g (dry weight) | 2010 |

Utilization of Bioindicator Species for Monitoring Tributyltin Oleate (B1233923) Exposure and Effects

Bioindicator species are crucial for assessing the ecotoxicological effects of TBT contamination, as they provide a measure of the bioavailable fraction of the contaminant and its biological impact. ca.gov Marine gastropods and bivalves are particularly effective bioindicators due to their sessile nature, wide distribution, and tendency to accumulate TBT. researchgate.netoup.com

One of the most sensitive and specific biomarkers for TBT exposure is the development of "imposex" in female gastropods. ospar.org Imposex is the superimposition of male sexual characteristics onto females, which can occur at TBT concentrations as low as a few nanograms per liter and can severely impair reproduction. frontiersin.org The dog whelk (Nucella lapillus) is a classic example of a bioindicator species used to monitor the intensity of imposex. ospar.org

Bivalves, such as mussels (Mytilus spp.) and oysters (Crassostrea spp.), are also widely used as bioindicators. ca.govresearchgate.net They accumulate TBT in their tissues to levels much higher than in the surrounding water, providing an integrated measure of contamination over time. oup.com For instance, studies have shown that mussels can be the most reliable indicator of TBT pollution in a given area over several months. researchgate.net The ratio of TBT to its degradation products, dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT), in bivalve tissues can also provide insights into the metabolic capacity of the species and the age of the contamination. oup.com

The table below presents examples of bioindicator species and the observed effects of TBT exposure.

| Bioindicator Species | Observed Effect/Use | TBT Concentration Threshold |

| Nucella lapillus (Dog whelk) | Imposex (development of male characteristics in females) | As low as 1 ng/L |

| Crassostrea gigas (Pacific oyster) | Inhibition of shell calcification and larval growth | >2 ng/L and >20 ng/L, respectively |

| Mytilus edulis (Blue mussel) | Accumulation in tissues for monitoring | Bioaccumulation factor up to 250,000 |

| Ruditapes decussatus (Clam) | Biomarker responses and larval effects | Environmental concentrations |

| Nassarius sp. (Gastropod) | Tissue accumulation for monitoring | Environmental concentrations |

Development and Application of Predictive Models for Environmental Fate and Ecotoxicological Impact

Predictive models are essential tools for understanding the long-term environmental fate of tributyltin and assessing its ecotoxicological risks. nih.gov These models can simulate the distribution and persistence of TBT in different environmental compartments and predict its potential for bioaccumulation and toxicity.

Equilibrium partitioning (EqP) models have been used to predict the distribution of TBT between sediment, water, and biota. nih.govresearchgate.net These models are based on the principle that the distribution of a chemical is governed by its partitioning coefficients, such as the octanol-water partition coefficient (Kow) and the organic carbon-normalized sediment-water partition coefficient (Koc). researchgate.netku.ac.th For TBT in marine systems, the equilibrium organic carbon-normalized sediment-water partition coefficient (Koc) is estimated to be around 32,000. nih.gov

Toxicokinetic models are used to predict the bioaccumulation of TBT in organisms by considering the rates of uptake and elimination. researchgate.net These models have been useful in understanding why, despite being hydrophobic, the accumulation of TBT in some organisms is not solely dictated by lipid content but also by metabolic processes. researchgate.net

Computational programs like EPISuite® can be used to predict the environmental fate, persistence, and toxicity of TBT. nih.govku.ac.th These models can be improved by incorporating experimentally determined partition coefficients, which can vary depending on environmental factors such as salinity, pH, and temperature. nih.govresearchgate.net Such site-specific data can lead to more accurate predictions of TBT's behavior and toxicity in a particular ecosystem. nih.gov Mathematical models have also been successfully developed and applied to estimate TBT distribution in specific locations like harbors and estuaries. inchem.org

Environmental Remediation Strategies for Tributyltin Oleate Contamination

Biotechnological Approaches for Bioremediation and Detoxification

Bioremediation strategies present an alternative to conventional physicochemical decontamination methods by harnessing the metabolic capabilities of microorganisms to break down pollutants into less toxic substances. researchgate.netresearchgate.net These approaches are considered environmentally friendly and can be more cost-effective than traditional techniques. scholarsresearchlibrary.com

Exploitation of Microbial Degradation Pathways

A variety of microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to not only resist the toxic effects of TBT but, in some cases, to degrade it into simpler, less harmful compounds. researchgate.netresearchgate.net The primary mechanism of TBT biodegradation is a sequential dealkylation process, where butyl groups are progressively removed from the tin atom. This process transforms TBT into dibutyltin (B87310) (DBT), then monobutyltin (B1198712) (MBT), and ultimately to inorganic tin, with a corresponding decrease in toxicity at each step. researchgate.net

Microbial degradation of TBT can occur under both aerobic and anaerobic conditions. enviro.wiki Aerobic degradation, which utilizes oxygen, is generally considered more efficient. alliedacademies.org Factors such as temperature, aeration, and the availability of nutrients can significantly influence the rate of biodegradation. alliedacademies.orgnih.gov For instance, studies have shown that providing aeration and adjusting salinity can enhance TBT biodegradation in sediment. researchgate.net The addition of supplemental carbon sources, like acetic acid, has also been found to increase the degradation of TBT in activated sludge. researchgate.net

Several bacterial strains have been identified for their TBT degradation capabilities. For example, Pseudomonas aeruginosa has been shown to utilize tributyltin chloride as a carbon source. researchgate.net Similarly, research has highlighted the potential of indigenous bacteria from contaminated sites, such as Portuguese fishing ports, to tolerate high levels of TBT and transform it into less toxic forms, contributing to ecosystem restoration. mdpi.com The fungus Cunninghamella elegans has also been reported to effectively degrade TBT. researchgate.net

Table 1: Research Findings on Microbial Degradation of Tributyltin (TBT)

| Microorganism/Consortium | Experimental Conditions | Degradation Efficiency/Half-life | Key Findings |

| Enterobacter cloacae | Spiked sediment, with stimulation (pH 7.5, aeration, 28°C) and inoculation | Half-life of 10 days | Inoculation did not significantly enhance degradation compared to stimulation alone. nih.gov |

| Pseudomonas putida and Serratia marcescens | TBT-contaminated waters | Reduced toxicity of the contaminated environment | Demonstrated potential as remediation agents in ecotoxicological assays. mdpi.com |

| Indigenous microorganisms | Spiked sediment, with stimulation (pH 7.5, aeration, 28°C) | Half-life of 11 days (reduced from 578 days in control) | Providing suitable environmental conditions is crucial for enhancing TBT biodegradation. nih.gov |

| Cunninghamella elegans | Laboratory culture with 10 mg/L TBT | Degraded 80% of the initial TBT content after 3 days | Demonstrates fungal potential for TBT bioremediation. researchgate.net |

| Cunninghamella echinulata | Laboratory culture with 5 mg/L TBT | Removed 91% of the initial biocide concentration | Formed less hazardous compounds DBT and MBT, and a hydroxylated metabolite. researchgate.net |

Biosorption and Bioaccumulation for Removal from Aquatic Systems

Biosorption and bioaccumulation are two additional biotechnological processes that can be utilized for the removal of contaminants from aquatic environments.